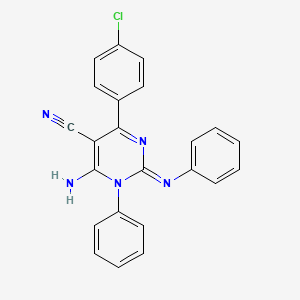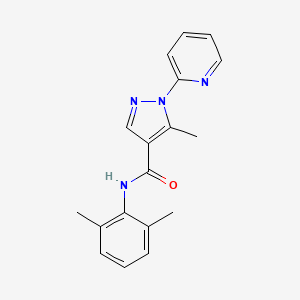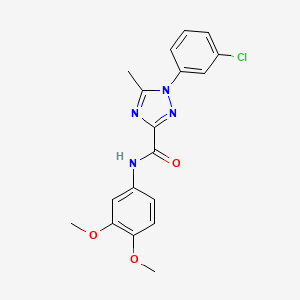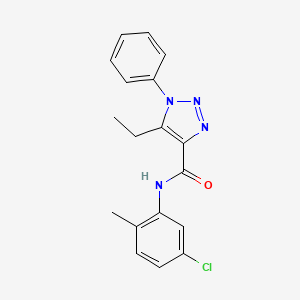![molecular formula C22H16BrN3O4 B13369722 Ethyl 2'-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4'-pyrano[3,2-h]quinoline)-3'-carboxylate](/img/structure/B13369722.png)
Ethyl 2'-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4'-pyrano[3,2-h]quinoline)-3'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2’-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4’-pyrano[3,2-h]quinoline)-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a quinoline moiety, making it a subject of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4’-pyrano[3,2-h]quinoline)-3’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Spirocyclization: The brominated indole is reacted with a suitable quinoline derivative under conditions that promote spirocyclization, forming the spiro compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2’-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4’-pyrano[3,2-h]quinoline)-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted spiro compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2’-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4’-pyrano[3,2-h]quinoline)-3’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2’-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4’-pyrano[3,2-h]quinoline)-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-bromoindole-2-carboxylate: A simpler indole derivative with similar bromine and ester functional groups.
2-Amino-3-carbethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene: Another spiro compound with a different heterocyclic system.
Uniqueness
Ethyl 2’-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4’-pyrano[3,2-h]quinoline)-3’-carboxylate is unique due to its complex spiro structure, which combines indole and quinoline moieties. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C22H16BrN3O4 |
|---|---|
Molekulargewicht |
466.3 g/mol |
IUPAC-Name |
ethyl 2'-amino-5-bromo-2-oxospiro[1H-indole-3,4'-pyrano[3,2-h]quinoline]-3'-carboxylate |
InChI |
InChI=1S/C22H16BrN3O4/c1-2-29-20(27)16-19(24)30-18-13(7-5-11-4-3-9-25-17(11)18)22(16)14-10-12(23)6-8-15(14)26-21(22)28/h3-10H,2,24H2,1H3,(H,26,28) |
InChI-Schlüssel |
FIHHAEXHFLTZDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=C(C=CC(=C4)Br)NC3=O)C=CC5=C2N=CC=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide](/img/structure/B13369639.png)
![4-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13369642.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13369643.png)
![1'-Phenyl-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxylic acid](/img/structure/B13369649.png)

![2-(3-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B13369664.png)
![5-phenyl-3-(3,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369670.png)

![12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2,6-dichlorobenzoate](/img/structure/B13369676.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)-4-methylbenzamide](/img/structure/B13369687.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369695.png)

![2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13369707.png)

